3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone
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Overview
Description
3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone is a chemical compound that belongs to the class of furanones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone typically involves the reaction of a furanone derivative with morpholine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furanone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone would depend on its specific biological or chemical activity. It may interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2(5H)-furanone: Lacks the morpholine group and may have different biological activities.
4-(4-Morpholinyl)-2(5H)-furanone: Lacks the acetyl group and may have different chemical properties.
Uniqueness
3-Acetyl-4-(4-morpholinyl)-2(5H)-furanone is unique due to the presence of both the acetyl and morpholine groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
383410-67-1 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-acetyl-3-morpholin-4-yl-2H-furan-5-one |
InChI |
InChI=1S/C10H13NO4/c1-7(12)9-8(6-15-10(9)13)11-2-4-14-5-3-11/h2-6H2,1H3 |
InChI Key |
SJNLAMJAUUHPMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(COC1=O)N2CCOCC2 |
Origin of Product |
United States |
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